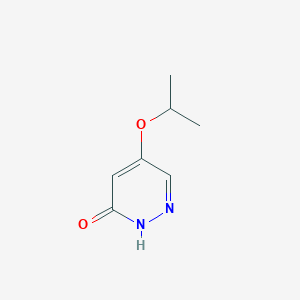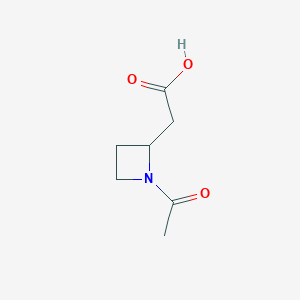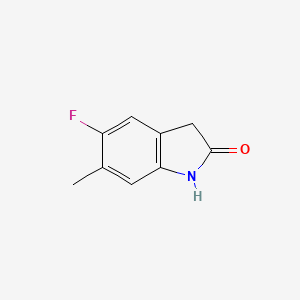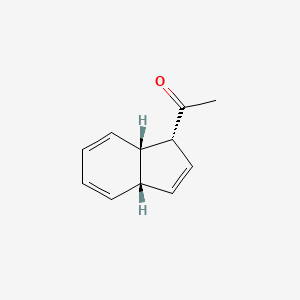
2h-1-Benzopyran-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-7-carbaldehyde, also known as 7-formylcoumarin, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and are widely used in the pharmaceutical, cosmetic, and food industries. This compound is a valuable intermediate in organic synthesis and has been studied for its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-7-carbaldehyde typically involves the formylation of coumarin derivatives. One common method is the Vilsmeier-Haack reaction, where coumarin is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 7-position . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The formyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the formyl group to form imines or thioethers.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution under acidic conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Primary amines in the presence of a catalyst like acetic acid.
Major Products Formed
Oxidation: 7-carboxycoumarin.
Reduction: 7-hydroxymethylcoumarin.
Substitution: 7-imino or 7-thioether derivatives of coumarin.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its antioxidant properties and potential to inhibit oxidative stress.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the production of fragrances, dyes, and optical brighteners.
作用機序
The biological activities of 2H-1-Benzopyran-7-carbaldehyde are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also modulate enzyme activities and interact with cellular receptors, leading to its diverse pharmacological effects .
類似化合物との比較
2H-1-Benzopyran-7-carbaldehyde is structurally related to other coumarin derivatives, such as:
2H-1-Benzopyran-2-one (Coumarin): Known for its anticoagulant properties and used in the synthesis of anticoagulant drugs like warfarin.
7-Hydroxycoumarin: Exhibits strong fluorescence and is used as a fluorescent probe in biochemical assays.
4-Hydroxycoumarin: A precursor to anticoagulant drugs and has been studied for its antimicrobial properties.
The uniqueness of this compound lies in its formyl group at the 7-position, which imparts distinct chemical reactivity and biological activities compared to other coumarin derivatives.
特性
CAS番号 |
344753-19-1 |
|---|---|
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC名 |
2H-chromene-7-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c11-7-8-3-4-9-2-1-5-12-10(9)6-8/h1-4,6-7H,5H2 |
InChIキー |
MQHBXDXRZFARJR-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C(O1)C=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)

![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)









![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)
